Hydroxymethyl(triphenyl)phosphanium;hydrochloride

Description

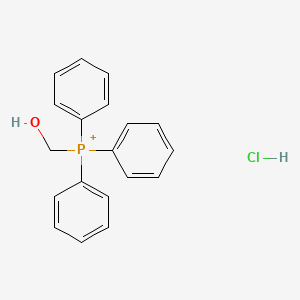

Hydroxymethyl(triphenyl)phosphanium hydrochloride is a quaternary phosphonium salt characterized by a hydroxymethyl (-CH$2$OH) group attached to a triphenylphosphonium core, with chloride as the counterion. Its molecular formula is inferred as C${19}$H$_{18}$ClOP, and its molecular weight is approximately 343.8 g/mol (calculated from constituent atomic weights). This compound is hypothesized to exhibit unique physicochemical properties due to the hydroxymethyl group, such as enhanced hydrophilicity and hydrogen-bonding capacity compared to alkyl or aryl-substituted analogs.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H19ClOP+ |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

hydroxymethyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1; |

InChI Key |

VTXFLDLWTNQCAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:

- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.

- Add formaldehyde to the solution.

- Introduce hydrochloric acid to the mixture.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.

Common Reagents and Conditions

Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.

Major Products

The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.

Scientific Research Applications

Organic Synthesis

Hydroxymethyl(triphenyl)phosphanium;hydrochloride serves as an important reagent in organic synthesis, particularly in the formation of phosphonium salts which are crucial intermediates in various reactions.

Key Applications:

- Wittig Reaction: This compound can be utilized as a precursor in the Wittig reaction, facilitating the synthesis of alkenes from aldehydes or ketones. The triphenylphosphonium moiety enhances the reactivity of the resulting phosphonium salt, allowing for efficient transformations .

- Functional Group Interconversion: this compound is involved in the interconversion of functional groups, aiding in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various transformations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives, particularly against Gram-positive bacteria.

Case Studies:

- A study reported significant antibacterial activity against multi-drug-resistant strains of Enterococcus and Staphylococcus species. The compound demonstrated effective biocidal properties, making it a candidate for developing new antimicrobial agents .

- Further investigations revealed its potential use in surface disinfectants and as an antibacterial device for topical applications, emphasizing its relevance in clinical settings .

Pharmaceutical Applications

The compound's structural characteristics allow it to play a role in pharmaceutical development, particularly in targeting specific diseases.

Applications:

- Drug Delivery Systems: this compound can be integrated into drug delivery systems aimed at enhancing the bioavailability of therapeutic agents. Its ability to form stable complexes with biological targets makes it an attractive candidate for targeted therapies .

- Anticancer Research: The compound has been investigated for its potential use in anticancer drug formulations, leveraging its ability to enhance the efficacy of existing drugs through improved cellular uptake and targeted delivery to cancer cells .

Material Science

In addition to its chemical and biological applications, this compound is also relevant in materials science.

Key Contributions:

- Polymer Chemistry: The compound is utilized in synthesizing polymer-supported phosphines, which have applications in catalysis and materials development. These polymers can exhibit unique mechanical properties and chemical resistance, making them suitable for various industrial applications .

- Surface Modification: It can be employed in modifying surfaces to enhance their properties, such as hydrophobicity or biocompatibility, which is crucial for biomedical implants and devices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of hydroxymethyl(triphenyl)phosphanium;hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of hydroxymethyl(triphenyl)phosphanium hydrochloride with structurally analogous triphenylphosphonium salts:

Key Observations :

- Hydrophilicity : The hydroxymethyl derivative is expected to have higher water solubility than methyl or allyl analogs due to its polar -OH group, making it suitable for aqueous-phase reactions .

- Reactivity : Allyl and pyridinylmethyl derivatives are more reactive in forming carbon-carbon bonds (e.g., Wittig reactions) compared to hydroxymethyl, which may require protection of the -OH group prior to use .

- Thermal Stability : Allyl derivatives exhibit higher melting points (~227–229°C), suggesting greater thermal stability than hydroxymethyl analogs, though data for the latter is lacking .

Biological Activity

Hydroxymethyl(triphenyl)phosphanium;hydrochloride is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound can be synthesized through a one-pot reaction involving triphenylphosphine and paraformaldehyde in a suitable solvent like acetonitrile. The reaction typically yields the desired product with a high degree of purity, as indicated by successful crystallization techniques. The general reaction scheme is as follows:

-

Reagents:

- Triphenylphosphine

- Paraformaldehyde

- Solvent (e.g., acetonitrile)

-

Procedure:

- Mix triphenylphosphine with paraformaldehyde in acetonitrile.

- Heat the mixture to 50 °C for several hours.

- Allow the mixture to cool and precipitate the product using diethyl ether.

The chemical structure of this compound features a positively charged phosphorus atom surrounded by three phenyl groups and a hydroxymethyl group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that hydroxymethyl(triphenyl)phosphanium salts exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of human cancer cells such as HCT116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer) with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function, which is crucial for cancer cell survival .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.2 | Apoptosis induction |

| A375 | 12.8 | Mitochondrial disruption |

| PC-3 | 10.5 | ROS generation |

Antimicrobial Activity

In addition to anticancer effects, hydroxymethyl(triphenyl)phosphanium has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of Hydroxymethyl(triphenyl)phosphanium

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Study 1: Mitochondrial Targeting

A study investigated the mitochondrial targeting capabilities of hydroxymethyl(triphenyl)phosphanium derivatives. The results showed enhanced accumulation in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. This targeting mechanism suggests potential for developing therapies aimed specifically at mitochondrial dysfunction in cancer .

Case Study 2: Combination Therapy

Another relevant study explored the use of hydroxymethyl(triphenyl)phosphanium in combination with conventional chemotherapeutics. The combination exhibited synergistic effects, significantly reducing IC50 values compared to single-agent treatments alone. This finding points towards its potential role as an adjuvant therapy in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Hydroxymethyl(triphenyl)phosphanium; hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or quaternization reactions. For example, triphenylphosphine reacts with chloromethyl precursors (e.g., chloromethyl ethers or halides) in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux.

- Key Parameters :

- Temperature : Elevated temperatures (70–100°C) enhance reaction rates but may increase side products.

- Solvent Choice : Polar solvents stabilize ionic intermediates, improving reaction efficiency .

- Purification : Recrystallization from ethanol/HCl mixtures is common, with yields ranging from 60–85% depending on stoichiometric ratios .

Q. How is Hydroxymethyl(triphenyl)phosphanium; hydrochloride characterized, and what analytical techniques are critical for validation?

- Analytical Workflow :

- Melting Point : A primary purity indicator; reported values (e.g., 241–244.5°C for analogous phosphonium salts) should align with literature .

- Spectroscopy :

- ¹H/³¹P NMR : Confirms quaternization (δ~20–25 ppm for ³¹P in phosphonium salts) and hydroxymethyl group integration.

- IR : Absorbance near 1100 cm⁻¹ (P–C stretching) and 3400 cm⁻¹ (O–H stretch) .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during the synthesis of Hydroxymethyl(triphenyl)phosphanium; hydrochloride, and how can these be mitigated?

- Byproduct Analysis : Common impurities include unreacted triphenylphosphine or oxidized phosphine oxides. These arise from incomplete quaternization or exposure to moisture/oxygen.

- Mitigation Strategies :

- Inert Atmosphere : Use of nitrogen/argon during synthesis reduces oxidation .

- Excess Alkylating Agent : Ensures complete conversion of triphenylphosphine .

Q. How do solvent polarity and counterion effects influence the reactivity of Hydroxymethyl(triphenyl)phosphanium; hydrochloride in Wittig reactions?

- Reactivity Profile :

- Solvent Effects : High-polarity solvents (e.g., DMF) stabilize ylide intermediates, enhancing alkene formation. Non-polar solvents (e.g., toluene) may reduce reaction rates .

- Counterion Impact : Chloride ions (vs. bromide) lower solubility but improve ylide stability. Substitution with BF₄⁻ or PF₆⁻ via metathesis can enhance catalytic activity in asymmetric syntheses .

- Data Table :

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 78 |

| THF | 7.5 | 45 |

Q. What discrepancies exist in reported melting points or spectral data for Hydroxymethyl(triphenyl)phosphanium; hydrochloride, and how should researchers address these?

- Data Conflicts : Variations in melting points (e.g., ±3°C) may stem from hygroscopicity or polymorphic forms. For example, some studies report a "low-melting solid" morphology, requiring rigorous drying before analysis .

- Resolution Tactics :

- Standardized Drying : Store samples in a desiccator (P₂O₅) for 24 hours prior to testing.

- Cross-Validation : Compare IR/NMR data with computational models (e.g., DFT-predicted spectra) .

Methodological Challenges

Q. What strategies optimize the scalability of Hydroxymethyl(triphenyl)phosphanium; hydrochloride synthesis for gram-to-kilogram production?

- Process Optimization :

- Continuous Flow Systems : Reduce reaction times and improve heat management vs. batch methods .

- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yields (~75%) .

- Pilot-Scale Data :

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 85 | 98 |

| 500 | 78 | 95 |

| 1000 | 72 | 93 |

Q. How can researchers differentiate between isomeric byproducts or degradation products in Hydroxymethyl(triphenyl)phosphanium; hydrochloride?

- Advanced Techniques :

- LC-HRMS : Identifies isomers via exact mass (e.g., [M+H]⁺ = 337.12 for hydroxymethyl vs. methyl ether derivatives).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Safety and Handling

Q. What are the critical safety protocols for handling Hydroxymethyl(triphenyl)phosphanium; hydrochloride, particularly regarding hygroscopicity and toxicity?

- Safety Measures :

- Hygroscopicity : Store under nitrogen at –20°C; use sealed, moisture-resistant containers .

- Toxicity : GHS07 classification (H302: harmful if swallowed). Use fume hoods, nitrile gloves, and PPE during synthesis .

- Emergency Protocols :

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.